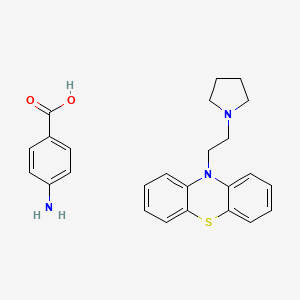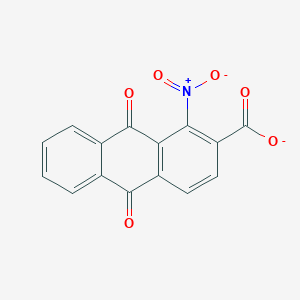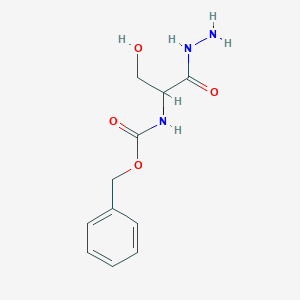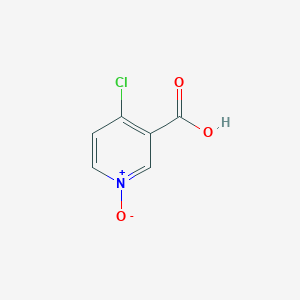
4-Aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine is a complex organic compound that combines the structural features of 4-aminobenzoic acid and phenothiazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine typically involves the following steps:
Formation of 4-Aminobenzoic Acid: This can be achieved through the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid.
Synthesis of Phenothiazine Derivative: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Coupling Reaction: The final step involves coupling the 4-aminobenzoic acid with the phenothiazine derivative using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-Aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 4-aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups of 4-aminobenzoic acid can participate in hydrogen bonding and electrostatic interactions, while the phenothiazine moiety can intercalate into DNA or interact with proteins, potentially disrupting their function .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic Acid: Known for its role in the synthesis of folate and its use in sunscreens.
Phenothiazine: Used as an antipsychotic and antiemetic agent.
Uniqueness
4-Aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine is unique due to its combined structural features, which may confer distinct chemical and biological properties not found in its individual components
Properties
CAS No. |
5401-22-9 |
|---|---|
Molecular Formula |
C25H27N3O2S |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
4-aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine |
InChI |
InChI=1S/C18H20N2S.C7H7NO2/c1-3-9-17-15(7-1)20(14-13-19-11-5-6-12-19)16-8-2-4-10-18(16)21-17;8-6-3-1-5(2-4-6)7(9)10/h1-4,7-10H,5-6,11-14H2;1-4H,8H2,(H,9,10) |
InChI Key |
JFTYTLNPJIPSCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN2C3=CC=CC=C3SC4=CC=CC=C42.C1=CC(=CC=C1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5H-Phosphinolino[4,3-b]indole](/img/structure/B14746234.png)



![(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one](/img/structure/B14746250.png)





![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746277.png)

